molecular formula C13H16BrNO2 B7877812 N-[(3-bromophenyl)methyl]oxane-4-carboxamide

N-[(3-bromophenyl)methyl]oxane-4-carboxamide

Cat. No.: B7877812
M. Wt: 298.18 g/mol
InChI Key: XOFBTPKFEOJOGH-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]oxane-4-carboxamide is an organic compound that belongs to the class of oxane derivatives It features a bromophenyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-3-1-2-10(8-12)9-15-13(16)11-4-6-17-7-5-11/h1-3,8,11H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFBTPKFEOJOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]oxane-4-carboxamide typically involves the following steps:

    Bromination: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobenzyl bromide.

    Oxane Ring Formation: The 3-bromobenzyl bromide is then reacted with tetrahydropyran in the presence of a base such as sodium hydride to form the oxane ring.

    Amidation: Finally, the oxane derivative is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium alkoxide in alcohol.

Major Products Formed

    Oxidation: Oxane-4-carboxylic acid derivatives.

    Reduction: Oxane-4-amine derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]oxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(3-fluorophenyl)methyl]oxane-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-[(3-methylphenyl)methyl]oxane-4-carboxamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-[(3-bromophenyl)methyl]oxane-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine and fluorine, which can affect the compound’s ability to interact with molecular targets. Additionally, the bromine atom can participate in halogen bonding, providing unique binding interactions that are not possible with other halogens.

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